
BAY 36-7620
描述
BAY 367620 是一种由拜耳公司研发的合成有机化合物。它以作为代谢型谷氨酸受体拮抗剂而闻名,特别针对代谢型谷氨酸受体 1 (mGlu1 受体)。 这种化合物因其在神经系统疾病(包括癫痫)中的潜在治疗应用而被研究 .
科学研究应用
化学: 它作为研究代谢型谷氨酸受体结构和功能的宝贵工具。
生物学: 该化合物用于研究 mGlu1 受体在细胞信号传导和神经生物学中的作用。
医学: BAY 367620 在临床前研究中已显示出对治疗神经系统疾病(包括癫痫和某些类型的癌症)的希望。
作用机制
BAY 367620 通过拮抗代谢型谷氨酸受体 1 (mGlu1 受体)发挥作用。该受体参与各种细胞信号传导通路,包括神经递质释放和突触可塑性的调节。通过抑制 mGlu1 受体,BAY 367620 可以调节这些通路,从而在癫痫和癌症等疾病中产生潜在的治疗效果。 该化合物的机制涉及阻断受体的活性,从而阻止导致疾病进展的下游信号事件 .
生化分析
Biochemical Properties
BAY 36-7620 interacts with the mGlu1 receptor, a G-protein-coupled receptor involved in neuronal excitability and synaptic plasticity . As a non-competitive antagonist, this compound binds to an allosteric site on the receptor, which inhibits the receptor’s activity . This interaction with the mGlu1 receptor is crucial for the biochemical effects of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it inhibits cell proliferation and induces apoptosis . It also impairs classical conditioning and associated synaptic plasticity in hippocampal neurons . These effects are believed to be mediated through its interaction with the mGlu1 receptor and subsequent modulation of intracellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mGlu1 receptor, leading to the inhibition of the receptor’s activity . This results in the modulation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Given its role as a mGlu1 receptor antagonist, it is likely to be involved in glutamate signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the literature. As a small molecule, it is likely to be able to diffuse across cell membranes and distribute throughout the body following systemic administration .
Subcellular Localization
Given its role as a mGlu1 receptor antagonist, it is likely to be found in the vicinity of mGlu1 receptors, which are typically located on the cell membrane .
准备方法
BAY 367620 的合成涉及几个步骤,从核心结构的制备开始。关键中间体是 (3aS,6aS)-5-亚甲基-3a-(萘-2-基甲基)-1,4,6,6a-四氢环戊[c]呋喃-3-酮。合成路线包括以下步骤:
核心结构的形成: 核心结构通过一系列反应合成,包括环化和官能团修饰。
萘-2-基甲基的引入: 此步骤涉及通过亲核取代反应将萘-2-基甲基添加到核心结构中。
最终修饰:
化学反应分析
BAY 367620 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以用来修饰化合物中存在的官能团。
取代: 亲核和亲电取代反应是引入或修饰官能团的常见方法。
水解: 该化合物可以在酸性或碱性条件下发生水解,分解成更小的片段。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂和甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
BAY 367620 在其对 mGlu1 受体的特异性靶向性方面是独特的。类似的化合物包括:
利鲁唑: 另一种 mGlu1 受体拮抗剂,但具有不同的药理特性。
LY367385: 一种具有不同结合特性的选择性 mGlu1 受体拮抗剂。
CPCCOEt: 一种具有不同化学结构和作用机制的 mGlu1 受体拮抗剂。
与这些化合物相比,BAY 367620 在其对 mGlu1 受体的效力和选择性方面具有独特的优势,使其成为研究和潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRWLJKDBYYOG-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232605-26-4 | |
| Record name | BAY-36-7620 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-36-7620 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BAY36-7620 acts as a non-competitive antagonist of mGluR1, binding to a site distinct from the glutamate binding site. [] This binding inhibits the receptor's constitutive activity, making BAY36-7620 an inverse agonist. [] The interaction primarily occurs within the transmembrane region of mGluR1, specifically transmembrane helices 4 to 7. [] This binding prevents agonist-induced signaling, leading to a decrease in downstream signaling pathways associated with mGluR1 activation, such as the phosphatidylinositol-calcium second messenger system. []
ANone: The provided research papers do not explicitly discuss stability and formulation strategies for BAY36-7620. Further investigation into these aspects is necessary.
ANone: The development of resistance to BAY36-7620 and potential cross-resistance with other compounds has not been extensively studied in the provided research papers. Further research is needed to understand the long-term effects of mGluR1 inhibition and the potential emergence of resistance.
A: BAY36-7620 represents a significant milestone in mGluR1 research as the first described inverse agonist for this receptor. [] Its discovery enabled further investigation into the role of mGluR1 constitutive activity in various physiological and pathological processes, including cancer development and progression. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


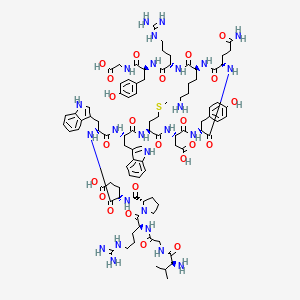
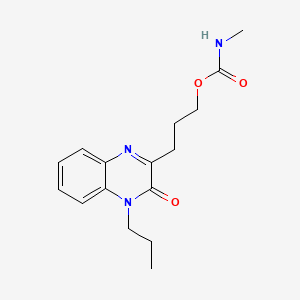

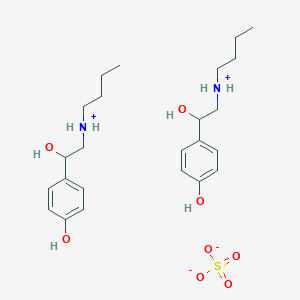

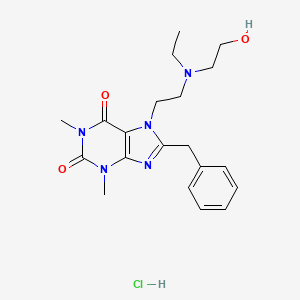
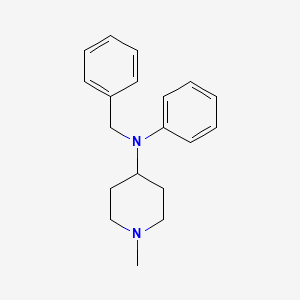
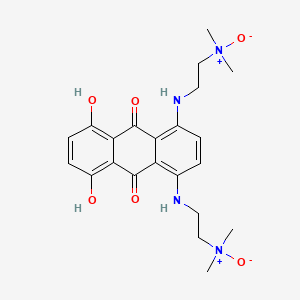

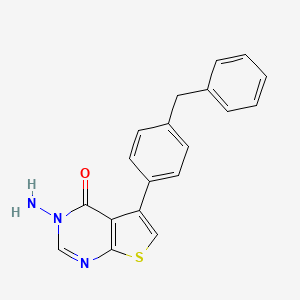
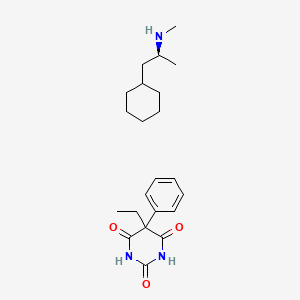
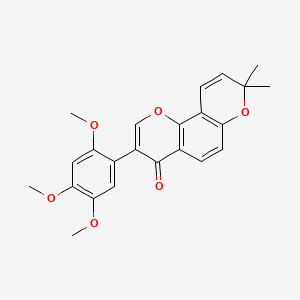

![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)
